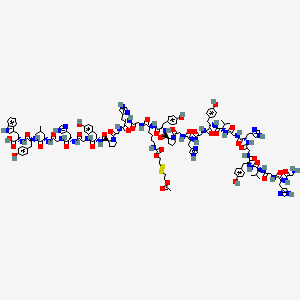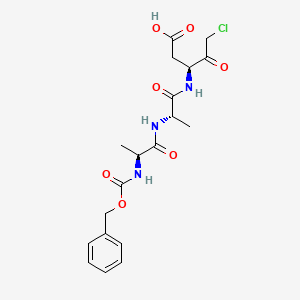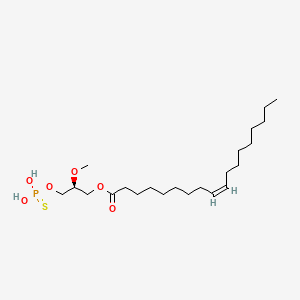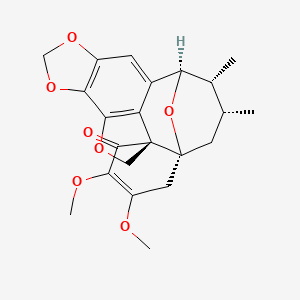
HBpep-SA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HBpep-SA is a cell membrane-permeable peptide condensate that phase separates to form stable droplets at pH values below 6.5. This compound is particularly notable for its ability to directly and efficiently deliver a variety of macromolecules, ranging from therapeutic peptides as small as 726 Da to large enzymes as large as 430 kDa. The loaded condensates remain stable under near-physiological and serum conditions until internalized by cells .
Preparation Methods
The synthetic route for HBpep-SA involves the modification of the histidine-rich beak peptide, which is derived from the Humboldt squid beak protein. The peptide sequence is GHGVYGHGVYGHGPYKGHGPYGHGLYW, with a single lysine residue inserted at position 16 from the N-terminal. This lysine residue is conjugated with a self-immolative moiety, preferably comprising a disulfide moiety . The phase separation process is influenced by factors such as salt, pH, and temperature .
Chemical Reactions Analysis
HBpep-SA undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The peptide’s phase separation propensity and its selectivity in guest molecule uptake are influenced by the functional diversity of the amino acid residues . Common reagents and conditions used in these reactions include disulfide-containing moieties and near-physiological conditions . Major products formed from these reactions include stable droplets that can encapsulate and deliver macromolecules .
Scientific Research Applications
HBpep-SA has a wide range of scientific research applications. It is used for the intracellular delivery of large numbers of macromolecules and as a vector for mRNA-based vaccines . Additionally, it has been utilized in therapeutic applications, including the delivery of multifaceted macromolecular therapeutics such as proteins, peptides, and RNAs . The compound’s ability to form stable droplets makes it an attractive candidate for drug delivery systems, tumor treatment, and neurodegenerative disease research .
Mechanism of Action
The mechanism of action of HBpep-SA involves its ability to phase separate and form stable droplets at pH values below 6.5. These droplets can encapsulate and deliver a variety of macromolecules directly into cells. The molecular targets and pathways involved include the peptide’s interaction with cell membranes and its ability to remain stable under near-physiological and serum conditions until internalized by cells .
Comparison with Similar Compounds
HBpep-SA is unique in its ability to deliver a wide range of macromolecules efficiently. Similar compounds include other peptide-based coacervates, such as HBpep-SP, which has a faster release rate and starts to deliver its cargo after 4 hours . Other structurally similar compounds include polypeptides and nucleotides, which are used as basic components of model membraneless organelles or protocells .
Properties
Molecular Formula |
C145H187N39O37S2 |
|---|---|
Molecular Weight |
3132.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S)-6-[2-(2-acetyloxyethyldisulfanyl)ethoxycarbonylamino]-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C145H187N39O37S2/c1-79(2)46-102(137(210)175-106(50-86-25-35-97(189)36-26-86)139(212)180-113(144(217)218)52-88-59-153-100-15-9-8-14-99(88)100)169-117(192)66-158-133(206)109(54-90-61-148-75-164-90)170-119(194)67-155-129(202)103(47-83-19-29-94(186)30-20-83)176-140(213)114-17-12-40-183(114)124(199)72-161-135(208)111(56-92-63-150-77-166-92)172-118(193)65-154-128(201)101(16-10-11-39-152-145(219)221-43-45-223-222-44-42-220-82(7)185)174-138(211)107(51-87-27-37-98(190)38-28-87)177-141(214)115-18-13-41-184(115)125(200)73-162-136(209)112(57-93-64-151-78-167-93)173-121(196)69-157-131(204)105(49-85-23-33-96(188)34-24-85)179-143(216)127(81(5)6)182-123(198)71-160-134(207)110(55-91-62-149-76-165-91)171-120(195)68-156-130(203)104(48-84-21-31-95(187)32-22-84)178-142(215)126(80(3)4)181-122(197)70-159-132(205)108(168-116(191)58-146)53-89-60-147-74-163-89/h8-9,14-15,19-38,59-64,74-81,101-115,126-127,153,186-190H,10-13,16-18,39-58,65-73,146H2,1-7H3,(H,147,163)(H,148,164)(H,149,165)(H,150,166)(H,151,167)(H,152,219)(H,154,201)(H,155,202)(H,156,203)(H,157,204)(H,158,206)(H,159,205)(H,160,207)(H,161,208)(H,162,209)(H,168,191)(H,169,192)(H,170,194)(H,171,195)(H,172,193)(H,173,196)(H,174,211)(H,175,210)(H,176,213)(H,177,214)(H,178,215)(H,179,216)(H,180,212)(H,181,197)(H,182,198)(H,217,218)/t101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,126-,127-/m0/s1 |
InChI Key |
AWHZOZZVDFLAHW-GTWUGLNJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)CNC(=O)[C@H](CC4=CNC=N4)NC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@@H]6CCCN6C(=O)CNC(=O)[C@H](CC7=CNC=N7)NC(=O)CNC(=O)[C@H](CCCCNC(=O)OCCSSCCOC(=O)C)NC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@@H]9CCCN9C(=O)CNC(=O)[C@H](CC1=CNC=N1)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC1=CNC=N1)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC1=CNC=N1)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)CNC(=O)C(CC4=CNC=N4)NC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC7=CNC=N7)NC(=O)CNC(=O)C(CCCCNC(=O)OCCSSCCOC(=O)C)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C9CCCN9C(=O)CNC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC1=CNC=N1)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12368732.png)
![N-[4-[[5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]pyridin-2-yl]amino]cyclohexyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide](/img/structure/B12368733.png)



![(E)-3-[4-[(2R,3R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B12368773.png)






